

Cyclohexylgriselimycin: A Comparative Analysis of Bactericidal Activity

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Compound of Interest

Compound Name: *Griselimycin*

Cat. No.: *B1234911*

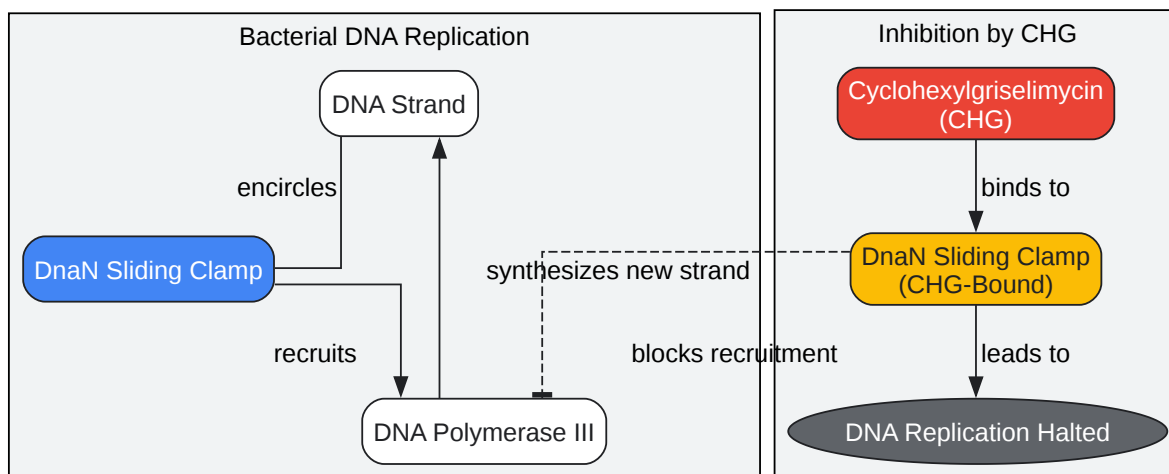
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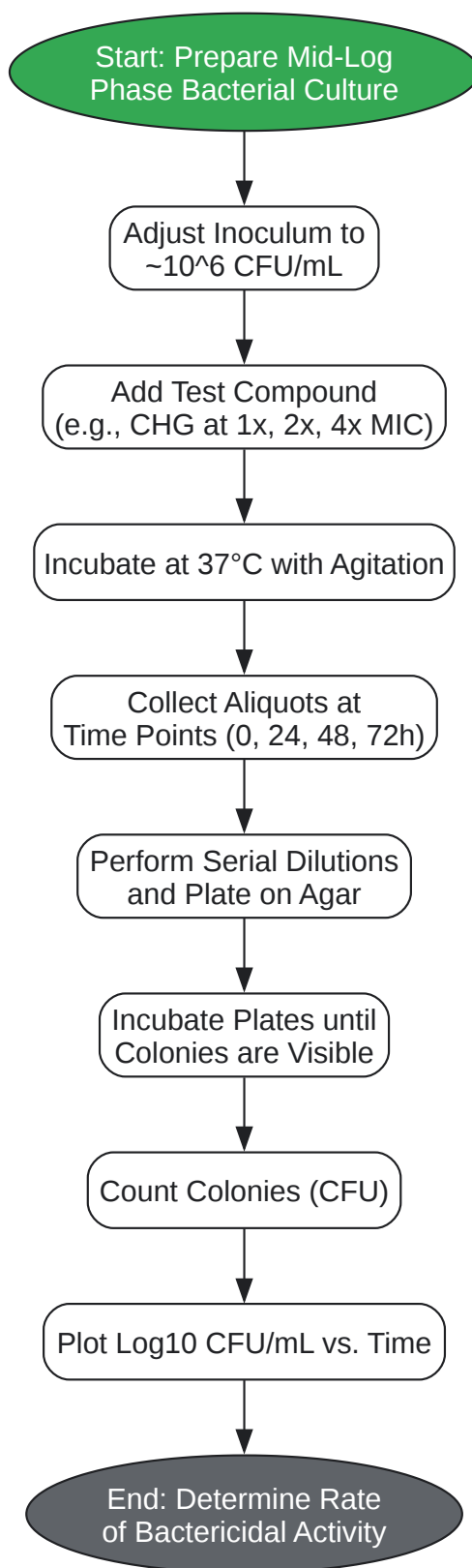
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Bactericidal Profile of Cyclohexyl**griselimycin** (CHG)

Cyclohexyl**griselimycin** (CHG), a synthetic derivative of the natural cyclic peptide **griselimycin**, has emerged as a promising preclinical candidate for treating mycobacterial infections, including those caused by *Mycobacterium tuberculosis* and the intrinsically drug-resistant *Mycobacterium abscessus*.^{[1][2][3]} This guide provides a comparative overview of CHG's bactericidal activity against relevant alternatives, supported by key experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: DNA Replication Inhibition

Cyclohexyl**griselimycin** exerts its potent bactericidal effect through a distinct mechanism of action. It selectively targets and binds to the mycobacterial DNA polymerase III sliding clamp, DnaN.^{[1][4]} This binding event acts as a protein-protein interaction inhibitor, disrupting the recruitment of proteins essential for DNA metabolism to the replication fork. The ultimate consequence is the stalling of DNA replication, leading to bacterial cell death.^[1]





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References

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